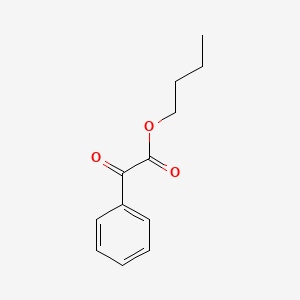

Butyl 2-oxo-2-phenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

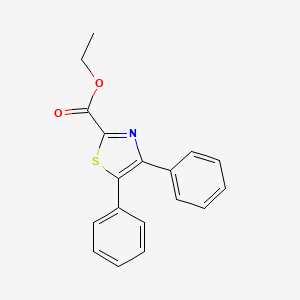

Butylester der 2-Oxo-2-phenylessigsäure, auch bekannt als tert-Butylester der 2-Oxo-2-phenylessigsäure, ist eine organische Verbindung mit der Summenformel C12H14O3. Es handelt sich um einen α-Ketoester, der durch das Vorhandensein sowohl einer Keton- als auch einer Esterfunktionsgruppe gekennzeichnet ist. Diese Verbindung ist aufgrund ihrer Anwendungen in verschiedenen Bereichen, einschließlich der organischen Synthese und der Duftstoffindustrie, von Interesse .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Butylester der 2-Oxo-2-phenylessigsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Phenylessigsäure mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion findet typischerweise unter milden Bedingungen statt und liefert nach der Reinigung das gewünschte Produkt .

Ein weiteres Verfahren beinhaltet die Oxidation von Arylacetaten unter Verwendung von tert-Butylhydroperoxid und einem Kupferoxid-Katalysator. Diese Methode ist vorteilhaft aufgrund ihrer Einfachheit und der Verwendung leicht verfügbarer Reagenzien .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Butylester der 2-Oxo-2-phenylessigsäure häufig großtechnische Oxidationsreaktionen. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen sorgt für hohe Ausbeuten und Reinheit des Produkts. Der Prozess kann auch die Verwendung fortschrittlicher Katalysatoren beinhalten, um die Effizienz der Reaktion zu verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

Butylester der 2-Oxo-2-phenylessigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, tert-Butylhydroperoxid, Kupferoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nucleophile wie Amine, Alkohole und Thiole.

Hauptprodukte, die gebildet werden

Oxidation: Phenylglyoxylsäure.

Reduktion: Butylester der 2-Hydroxy-2-phenylessigsäure.

Substitution: Verschiedene substituierte Ester und Amide.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, tert-butyl hydroperoxide, copper oxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Phenylglyoxylic acid.

Reduction: Butyl 2-hydroxy-2-phenylacetate.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Butylester der 2-Oxo-2-phenylessigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Butylester der 2-Oxo-2-phenylessigsäure beinhaltet seine Reaktivität als α-Ketoester. Die Verbindung kann nucleophile Additionsreaktionen am Carbonylkohlenstoff eingehen, was zur Bildung verschiedener Produkte führt. In biologischen Systemen kann es als Substrat für Enzyme wirken, die die Bildung von α-Hydroxyestern oder anderen Derivaten katalysieren .

Wirkmechanismus

The mechanism of action of butyl 2-oxo-2-phenylacetate involves its reactivity as an α-ketoester. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various products. In biological systems, it may act as a substrate for enzymes that catalyze the formation of α-hydroxyesters or other derivatives .

Vergleich Mit ähnlichen Verbindungen

Butylester der 2-Oxo-2-phenylessigsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Phenylglyoxylsäure: Ähnlich in der Struktur, aber es fehlt die Estergruppe, wodurch sie in bestimmten Reaktionen weniger vielseitig ist.

Methylester der 2-Oxo-2-phenylessigsäure: Ähnlich, aber mit einer Methylestergruppe anstelle einer Butylestergruppe, was ihre Reaktivität und Anwendungen beeinflussen kann.

Ethylester der 2-Oxo-2-phenylessigsäure: Eine weitere ähnliche Verbindung mit einer Ethylestergruppe, die in ähnlichen Anwendungen verwendet wird, aber unterschiedliche physikalische Eigenschaften aufweist.

Die Einzigartigkeit von Butylester der 2-Oxo-2-phenylessigsäure liegt in seinem Gleichgewicht zwischen Reaktivität und Stabilität, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht.

Eigenschaften

Molekularformel |

C12H14O3 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

butyl 2-oxo-2-phenylacetate |

InChI |

InChI=1S/C12H14O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |

InChI-Schlüssel |

FGKXKAATQIZYLU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)

![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)

![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)

![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)

![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)